Cas no 2097902-04-8 (3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea)

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a synthetic urea derivative featuring a benzodioxole and pyrimidine-substituted pyrrolidine scaffold. This compound exhibits potential as a biologically active molecule, with structural motifs that may confer selective binding affinity or inhibitory properties in biochemical applications. The benzodioxole moiety contributes to enhanced lipophilicity and metabolic stability, while the pyrimidine-pyrrolidine segment offers opportunities for targeted interactions with enzymes or receptors. Its well-defined molecular architecture makes it suitable for medicinal chemistry research, particularly in the development of small-molecule modulators. The compound's synthetic accessibility and modular design allow for further derivatization, facilitating structure-activity relationship studies in drug discovery or pharmacological investigations.
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea structure
2097902-04-8 structure
Product name:3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
CAS No:2097902-04-8
MF:C18H21N5O3
MW:355.391043424606
CID:5469053

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea Chemical and Physical Properties

Names and Identifiers

    • 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
    • 1-(1,3-benzodioxol-5-ylmethyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
    • Inchi: 1S/C18H21N5O3/c24-18(21-10-13-4-5-15-16(9-13)26-12-25-15)22-11-14-3-1-8-23(14)17-19-6-2-7-20-17/h2,4-7,9,14H,1,3,8,10-12H2,(H2,21,22,24)
    • InChI Key: OBWGMLRKXMFHJA-UHFFFAOYSA-N
    • SMILES: O=C(NCC1=CC=C2C(=C1)OCO2)NCC1CCCN1C1N=CC=CN=1

Computed Properties

  • Exact Mass: 355.16443955 g/mol
  • Monoisotopic Mass: 355.16443955 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Molecular Weight: 355.4
  • Topological Polar Surface Area: 88.6

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-1436-3mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
3mg
$63.0 2023-09-08
Life Chemicals
F6573-1436-40mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
40mg
$140.0 2023-09-08
Life Chemicals
F6573-1436-75mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
75mg
$208.0 2023-09-08
Life Chemicals
F6573-1436-10μmol
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6573-1436-2mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
2mg
$59.0 2023-09-08
Life Chemicals
F6573-1436-4mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
4mg
$66.0 2023-09-08
Life Chemicals
F6573-1436-15mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
15mg
$89.0 2023-09-08
Life Chemicals
F6573-1436-30mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
30mg
$119.0 2023-09-08
Life Chemicals
F6573-1436-2μmol
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6573-1436-5mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
2097902-04-8
5mg
$69.0 2023-09-08

Additional information on 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea: A Comprehensive Overview

The compound with CAS No 2097902-04-8, known as 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This molecule represents a novel class of urea derivatives, which have been extensively studied for their potential applications in drug discovery. The benzodioxole moiety and the pyrimidine ring within its structure contribute to its distinct pharmacological properties, making it a subject of interest for researchers worldwide.

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines, suggesting its potential as an anticancer agent. The benzodioxole group, a known bioisostere of hydroxyl groups, plays a crucial role in enhancing the molecule's solubility and stability. Meanwhile, the pyrimidine ring, a common structural motif in many approved drugs, contributes to the compound's ability to interact with key biological targets such as kinases and receptors. These findings underscore the importance of rational drug design in developing molecules with tailored biological activities.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Research conducted in 2023 revealed that 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exhibits potent inhibitory effects on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. This pathway modulation could potentially lead to the development of therapies targeting aggressive cancers with limited treatment options. The pyrrolidine ring within the molecule has been identified as a key structural element responsible for this activity, further emphasizing the importance of stereochemistry in drug design.

In addition to its anticancer properties, this compound has shown promise in preclinical models of neurodegenerative diseases. Studies indicate that it may protect against oxidative stress and inflammation, two key contributors to neurodegeneration. The urea moiety, a well-known bioactive group, is believed to facilitate interactions with neuronal cells, enhancing its neuroprotective effects. These findings open new avenues for exploring its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 3-[(2H-1,3-benzodioxol-5-y)methyl]-1-{[1-(pyrimidin - yl)pyrrolidin - yl]methyl}urea involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring scalability for potential large-scale production. The use of environmentally friendly reagents and energy-efficient reaction conditions aligns with current trends toward sustainable drug development.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its molecular structure and purity, providing a solid foundation for further pharmacokinetic and toxicological studies. The compound's pharmacokinetic profile reveals favorable absorption and distribution properties, making it an attractive candidate for oral administration.

Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with advanced cancers. Early results indicate a favorable safety profile with minimal adverse effects, suggesting that it could be well-tolerated by patients. If successful, this compound could represent a new generation of targeted therapies that address unmet medical needs.

In conclusion, 3 - [( 2 H - 1 , 3 - benzodioxol - 5 - yl ) methyl ] - 1 - { [ 1 - ( pyrimidin - yl ) pyrrolidin - yl ] methyl } urea stands at the forefront of medicinal chemistry research due to its unique structure and diverse biological activities. Its ability to modulate key cellular pathways positions it as a promising candidate for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover its full potential, this compound exemplifies the power of interdisciplinary collaboration in advancing drug discovery.

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